N-(2-bromo-4-fluorophenyl)acetamide
Overview
Description
“N-(2-bromo-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO. Its molecular weight is 232.050 .
Molecular Structure Analysis
The molecular structure of “N-(2-bromo-4-fluorophenyl)acetamide” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group . The InChI representation of the molecule is InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
.
Physical And Chemical Properties Analysis
“N-(2-bromo-4-fluorophenyl)acetamide” has a density of 1.6±0.1 g/cm³. It has a boiling point of 337.5±32.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.1±3.0 kJ/mol. Its flash point is 157.9±25.1 °C .
Scientific Research Applications
Synthesis of N-Phenylamides
2-Bromo-4-fluoroacetanilide (BFAA) is an intermediate in the synthesis of many N-phenylamides . N-phenylamides are a class of compounds that have a wide range of applications in the field of pharmaceuticals, agrochemicals, and materials science.
Pesticide Production
BFAA is an important impurity in the synthesis of pesticides . The presence of BFAA in pesticides can affect their efficacy and safety, so understanding its properties and behavior is crucial for the production of high-quality pesticides.
Toxicokinetic Studies
BFAA has been used in toxicokinetic studies to understand its absorption, distribution, and excretion in organisms . These studies provide valuable information about the potential risks and safety of BFAA and related compounds.
Drug Safety Evaluation
BFAA has been used in drug safety evaluation studies . Understanding the toxicokinetics of BFAA can help predict the behavior of similar compounds in the body, contributing to the development of safer drugs.
Research on Blood-Brain Barrier and Testicular Barrier Penetration
Studies have found that a small fraction of BFAA was found in the brain and testis which indicated that the compound could cross the blood-brain barrier and testicular barrier . This property makes BFAA a potential candidate for the development of drugs that need to reach these areas.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is an intermediate in the synthesis of many N-phenylamides and is also an important impurity in the synthesis of pesticides .
Pharmacokinetics
The pharmacokinetics of 2’-Bromo-4’-fluoroacetanilide have been studied in male SD rats . The compound was found to be rapidly absorbed after intragastric administration, with a peak plasma concentration reached within 0.2 to 0.5 hours . The bioavailability varied between 34.1% and 83.3% . The compound was found to be distributed widely in tissues, with the highest concentrations in the small intestine, stomach, and adipose tissue . It was also found to cross the blood-brain and testicular barriers . The compound was largely eliminated from most tissues within 24 hours, suggesting no significant accumulation .
Action Environment
The action of 2’-Bromo-4’-fluoroacetanilide may be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that it may be more readily absorbed and distributed in lipid-rich environments Additionally, its stability under various conditions (eg, temperature, pH) may affect its action, efficacy, and stability.
properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSBNOXENOHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350819 | |
Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)acetamide | |
CAS RN |
1009-22-9 | |
Record name | N-(2-Bromo-4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Bromo-4'-fluoroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What computational methods were employed to study 2-Bromo-4-fluoroacetanilide, and what insights did they offer?
A1: The research paper "Quantum mechanical computation, spectroscopic exploration and molecular docking analysis of 2-Bromo-4-fluoroacetanilide" [] utilizes computational chemistry approaches to investigate the properties of this compound. While the abstract doesn't provide specific details about the methods used, the title suggests the application of:
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